2,7-Bis(benzyloxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(benzyloxy)naphthalene is a polycyclic aromatic compound with the chemical formula C24H20O2 It is characterized by two benzyloxy groups attached to the naphthalene ring at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(benzyloxy)naphthalene typically involves the reaction of 2,7-dihydroxynaphthalene with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,7-Bis(benzyloxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, particularly at the 1 and 3 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dihydro-2,7-bis(benzyloxy)naphthalene.
Substitution: Formation of substituted naphthalene derivatives at the 1 and 3 positions.
Scientific Research Applications
2,7-Bis(benzyloxy)naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Bis(benzyloxy)naphthalene is primarily related to its ability to undergo various chemical transformations. The benzyloxy groups can participate in reactions that modify the electronic properties of the naphthalene ring, influencing its reactivity and interactions with other molecules. The compound’s effects are mediated through its interactions with molecular targets such as enzymes or receptors, although specific pathways are still under investigation .
Comparison with Similar Compounds
2,7-Dihydroxynaphthalene: The precursor to 2,7-Bis(benzyloxy)naphthalene, lacking the benzyloxy groups.
2,7-Dibromonaphthalene: Similar structure but with bromine atoms instead of benzyloxy groups.
2,7-Dimethoxynaphthalene: Contains methoxy groups instead of benzyloxy groups.
Uniqueness: this compound is unique due to the presence of benzyloxy groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
2,7-bis(phenylmethoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O2/c1-3-7-19(8-4-1)17-25-23-13-11-21-12-14-24(16-22(21)15-23)26-18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDKJKZDEILDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.